(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Description
The compound (2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an indole-derived ester featuring a 5-methoxy-2-methyl substitution on the indole core and a phenylmethoxy group in the oxoethyl side chain. Indole derivatives are widely studied for their biological activities, including anti-inflammatory, neuroprotective, and anti-proliferative properties .
Properties
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-14-17(18-10-16(25-2)8-9-19(18)22-14)11-20(23)27-13-21(24)26-12-15-6-4-3-5-7-15/h3-10,22H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQHZULEKGENIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The esterification process can then be carried out by reacting the indole derivative with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
Positional Isomerism of Methoxy Groups
- Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate (CAS 4504-12-5): The methoxy group at position 6 instead of 5 alters electronic distribution and steric interactions. This positional shift may reduce binding affinity to enzymes like cyclooxygenase (COX), which are sensitive to indole substitution patterns .
- Ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate: Fluorine at position 5 increases electronegativity, enhancing metabolic stability compared to methoxy. This compound exhibits notable neuroprotective activity in cell-based studies .
Halogenated Derivatives
Ester Group Modifications
Alkyl Esters
- Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 7588-36-5): The methyl ester group simplifies synthesis but reduces lipophilicity (logP ~1.2), limiting blood-brain barrier penetration compared to phenylmethoxy derivatives .
- (2-Ethoxy-2-oxoethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate : Ethoxy substitution increases molecular weight (305.33 g/mol vs. 337.36 g/mol for phenylmethoxy) and logP (~2.5), enhancing tissue distribution .
Aromatic Esters
Functional Group Additions
- Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate (CAS 137515-05-0): The cyano group enhances electrophilicity, enabling covalent binding to thiol-containing enzymes, a mechanism absent in the target compound .
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer chemoprevention and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO5 |
| Molecular Weight | 291.30 g/mol |
| IUPAC Name | (2-methoxy-2-oxoethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |
| CAS Number | 53164-08-2 |
Research indicates that compounds similar to (2-oxo-2-phenylmethoxyethyl) derivatives exhibit various mechanisms of action that contribute to their biological activity:
- Aromatase Inhibition : Methoxylated flavones, such as those related to this compound, have been shown to inhibit aromatase, an enzyme critical in estrogen biosynthesis, thereby potentially reducing the risk of hormone-dependent cancers .
- CYP Enzyme Modulation : Certain methoxyflavones have demonstrated the ability to modulate cytochrome P450 enzymes (CYP), which are involved in drug metabolism and activation of pro-carcinogens. For instance, studies have shown that specific methoxylated compounds can inhibit CYP1A1 and CYP1B1, reducing their activity in cancer cell lines .
Biological Activity Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study: Cancer Cell Lines
A study involving methoxylated flavones demonstrated significant antiproliferative effects on various cancer cell lines. The results indicated:
- IC50 Values :
- SCC-9 (human oral squamous cell carcinoma): 8–10 μM
- MCF-7 (human breast cancer): 10–20 μM
In contrast, normal human cell lines exhibited much higher IC50 values (>100 μM), suggesting selective toxicity towards cancer cells .
In Vivo Studies
In vivo experiments using animal models have highlighted the compound's potential for chemoprevention:
- Administration of methoxylated flavones resulted in significant reductions in tumor formation in models exposed to carcinogens.
Safety and Toxicity
The safety profile of (2-oxo-2-phenylmethoxyethyl) derivatives is crucial for their therapeutic application. Preliminary toxicity assessments indicate:
- Low Acute Toxicity : High doses did not result in significant adverse effects in animal models.
- Bioavailability : Studies suggest good absorption characteristics, with detectable levels in tissues post-administration.
Q & A
Q. Yield Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., hydrolysis of the ester group under acidic conditions) .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the indole ring .
Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the indole NH (~12 ppm, broad), methoxy groups (~3.8 ppm), and ester carbonyls (~170 ppm in 13C NMR). Overlapping signals (e.g., phenyl protons) may require 2D NMR (COSY, HSQC) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 381.1442 for C₂₁H₂₁NO₆).
- X-ray Crystallography : Resolve stereochemical ambiguities. For example, the indole ring and ester groups exhibit planarity, with bond angles consistent with conjugation (C=O bond length ~1.21 Å) .
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Studies :
- Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C.
- Analyze degradation products via HPLC-MS. The ester group is prone to hydrolysis under alkaline conditions (pH >10) .
- Thermal Stability :
- Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Store samples at 4°C (solid) or -20°C (solution) to prevent dimerization or oxidation .
Advanced: What mechanistic insights explain the reactivity of the 2-oxoethyl ester group in nucleophilic substitutions?
Methodological Answer:
The 2-oxoethyl ester acts as an electrophile due to:
- Electronic Effects : The carbonyl group withdraws electron density, activating the adjacent carbon for nucleophilic attack (e.g., by amines or thiols).
- Steric Factors : Bulky substituents (e.g., phenylmethoxy) may hinder access to the electrophilic center, requiring polar aprotic solvents (DMF, DMSO) to enhance reactivity .
Q. Experimental Validation :
- Conduct kinetic studies with varying nucleophiles (e.g., benzylamine vs. aniline) to quantify rate constants (k) via UV-Vis or NMR monitoring .
Advanced: How can researchers design assays to evaluate the compound’s bioactivity against cancer or inflammatory targets?
Methodological Answer:
- In Vitro Assays :
- Control Experiments : Include indomethacin (COX inhibitor) or tamoxifen (anti-cancer) as positive controls.
Advanced: What computational approaches predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonding with the indole NH and hydrophobic interactions with the phenylmethoxy group .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Identify key residues (e.g., Arg120 in COX-2) for mutagenesis validation .
Advanced: How should researchers address contradictions in spectroscopic data or bioactivity results?
Methodological Answer:
- Data Discrepancies :
- Impurity Interference : Re-purify the compound via preparative HPLC and re-run assays. Compare NMR spectra with published data .
- Biological Variability : Replicate assays across multiple cell lines or primary cultures. Use ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance .
- Case Study : If bioactivity differs from analogs (e.g., ethyl vs. methyl esters), perform SAR analysis to identify critical substituents (e.g., methoxy position) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
